molecular formula C20H15N B1267854 2-Biphenyl-4-yl-1H-indole CAS No. 21470-37-1

2-Biphenyl-4-yl-1H-indole

Cat. No. B1267854
CAS RN: 21470-37-1
M. Wt: 269.3 g/mol
InChI Key: IZQXDFSSLHWRBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-Biphenyl-4-yl-1H-indole, often involves strategies that allow for the formation of the indole core followed by functionalization at specific positions. For example, the synthesis of related indole derivatives has been accomplished by reacting N-(2-amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, indicating the versatility of indole synthesis methods (Geetha et al., 2019).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 2-Biphenyl-4-yl-1H-indole, is crucial for their biological activity. Studies involving single crystal X-ray diffraction and density functional theory (DFT) calculations help in elucidating the molecular structure, intermolecular interactions, and the electronic properties of these compounds. For instance, structural analysis through single crystal X-ray diffraction and Hirshfeld surface analysis provides insights into the molecular packing and the strength of molecular interactions in the crystal lattice (Geetha et al., 2019).

Scientific Research Applications

  • Antiviral Activity

    • Field: Pharmacology
    • Application: Indole derivatives have been reported as antiviral agents .
    • Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate were prepared and tested .
    • Results: One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
  • Anti-inflammatory Activity

    • Field: Pharmacology
    • Application: Indole derivatives have been reported to have anti-inflammatory properties .
    • Method: Various indole derivatives were synthesized and tested for their anti-inflammatory properties .
    • Results: The results varied depending on the specific derivative and the inflammation model used .
  • Anticancer Activity

    • Field: Oncology
    • Application: Indole derivatives have been used in the treatment of cancer cells .
    • Method: Various indole derivatives were synthesized and tested for their anticancer properties .
    • Results: The results varied depending on the specific derivative and the type of cancer cell .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: A new complex of 2-Biphenyl-4-yl-1H-indole has been used as an antibacterial activator .
    • Method: The complex was prepared and tested against E.coli and Bacillus spp bacteria .
    • Results: The complex showed an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
  • Corrosion Inhibitor

    • Field: Materials Science
    • Application: A new complex of 2-Biphenyl-4-yl-1H-indole has been used as a corrosion inhibitor .
    • Method: The complex was prepared and tested for its corrosion inhibition properties .
    • Results: The complex showed an efficiency of 99% at low concentrations range of 50-1000ppm .
  • Anti-HIV Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to have anti-HIV properties .
    • Method: Various indole derivatives were synthesized and tested for their anti-HIV properties .
    • Results: The results varied depending on the specific derivative and the HIV strain used .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Indole derivatives have been reported to have antioxidant properties .
    • Method: Various indole derivatives were synthesized and tested for their antioxidant properties .
    • Results: The results varied depending on the specific derivative and the oxidation model used .
  • Antitubercular Activity

    • Field: Microbiology
    • Application: Indole derivatives have been reported to have antitubercular properties .
    • Method: Various indole derivatives were synthesized and tested for their antitubercular properties .
    • Results: The results varied depending on the specific derivative and the tuberculosis strain used .
  • Antidiabetic Activity

    • Field: Endocrinology
    • Application: Indole derivatives have been reported to have antidiabetic properties .
    • Method: Various indole derivatives were synthesized and tested for their antidiabetic properties .
    • Results: The results varied depending on the specific derivative and the diabetes model used .
  • Antimalarial Activity

    • Field: Parasitology
    • Application: Indole derivatives have been reported to have antimalarial properties .
    • Method: Various indole derivatives were synthesized and tested for their antimalarial properties .
    • Results: The results varied depending on the specific derivative and the malaria strain used .
  • Anticholinesterase Activity

    • Field: Neurology
    • Application: Indole derivatives have been reported to have anticholinesterase properties .
    • Method: Various indole derivatives were synthesized and tested for their anticholinesterase properties .
    • Results: The results varied depending on the specific derivative and the cholinesterase model used .
  • Neuroprotective Activity

    • Field: Neurology
    • Application: Indole derivatives have been reported to have neuroprotective properties .
    • Method: Various indole derivatives were synthesized and tested for their neuroprotective properties .
    • Results: The results varied depending on the specific derivative and the neurodegenerative model used .
  • Antidepressant Activity

    • Field: Psychiatry
    • Application: Indole derivatives have been reported to have antidepressant properties .
    • Method: Various indole derivatives were synthesized and tested for their antidepressant properties .
    • Results: The results varied depending on the specific derivative and the depression model used .
  • Antipsychotic Activity

    • Field: Psychiatry
    • Application: Indole derivatives have been reported to have antipsychotic properties .
    • Method: Various indole derivatives were synthesized and tested for their antipsychotic properties .
    • Results: The results varied depending on the specific derivative and the psychosis model used .
  • Antiasthmatic Activity

    • Field: Pulmonology
    • Application: Indole derivatives have been reported to have antiasthmatic properties .
    • Method: Various indole derivatives were synthesized and tested for their antiasthmatic properties .
    • Results: The results varied depending on the specific derivative and the asthma model used .
  • Antihypertensive Activity

    • Field: Cardiology
    • Application: Indole derivatives have been reported to have antihypertensive properties .
    • Method: Various indole derivatives were synthesized and tested for their antihypertensive properties .
    • Results: The results varied depending on the specific derivative and the hypertension model used .
  • Antiarrhythmic Activity

    • Field: Cardiology
    • Application: Indole derivatives have been reported to have antiarrhythmic properties .
    • Method: Various indole derivatives were synthesized and tested for their antiarrhythmic properties .
    • Results: The results varied depending on the specific derivative and the arrhythmia model used .

properties

IUPAC Name

2-(4-phenylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQXDFSSLHWRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327848
Record name 2-Biphenyl-4-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenyl-4-yl-1H-indole

CAS RN

21470-37-1
Record name 2-Biphenyl-4-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 372 g (4 mols) of aniline and 230 g (1 mol) of ω-chloroparaphenyl-acetophenone was refluxed for 105 minutes. After cooling to about 50°-80° C, the mixture was poured into iced-water containing 50 ml of concentrated hydrochloric acid to give a precipitate which was filtered out, washed with water, dried and then recrystallized from N,N-dimethylformamide. The pure substance was then filtered out and washed with ethanol to give 67.2 g of 2-(4'-phenyl-phenyl)-indole.
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Li, B Wang, R Xing - … : an international journal for reviews and …, 2019 - scholar.archive.org
An efficient reductive cyclization of o-nitrobenzyl ketone compounds was achieved by using a Hantzsch 1, 4-dihydropyridine ester as a biomimetic reducing agent in the presence of …
Number of citations: 2 scholar.archive.org
AA Farahat, A Kumar, M Say, AEDM Barghash… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of extended DAPI analogues were prepared by insertion of either a carbon–carbon triple bond (16a–d) or a phenyl group (21a,b and 24) at position-2. The new amidines …
Number of citations: 37 www.sciencedirect.com

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